Methyl (R)-4-Benzyl-5-oxo-3-morpholinecarboxylate

描述

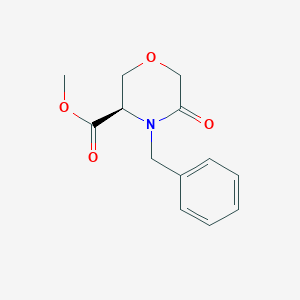

Methyl ®-4-Benzyl-5-oxo-3-morpholinecarboxylate is an organic compound with a complex structure that includes a morpholine ring, a benzyl group, and a methyl ester

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-4-Benzyl-5-oxo-3-morpholinecarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a benzyl-substituted morpholine derivative with a suitable esterifying agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts like triethylamine or pyridine to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of Methyl ®-4-Benzyl-5-oxo-3-morpholinecarboxylate may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications .

化学反应分析

Types of Reactions

Methyl ®-4-Benzyl-5-oxo-3-morpholinecarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or morpholine moieties, leading to the formation of substituted products

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically conducted under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted morpholine or benzyl derivatives .

科学研究应用

Organic Synthesis

Methyl (R)-4-Benzyl-5-oxo-3-morpholinecarboxylate is utilized as an intermediate in the synthesis of more complex organic molecules. It serves as a reagent in various organic reactions, including:

- Oxidation : Can be oxidized to form carboxylic acids or ketones.

- Reduction : Reduction reactions yield alcohols or amines.

- Substitution Reactions : Nucleophilic substitutions can occur at the benzyl or morpholine moieties, leading to diverse substituted products .

Research indicates that this compound may interact with specific enzymes and receptors, making it a subject of interest for studying its biological effects. Its potential biological activities include:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, which could have implications in drug development.

- Pharmaceutical Applications : Ongoing studies are exploring its potential as a pharmaceutical agent, particularly for developing new drugs targeting various diseases.

Industrial Applications

In industrial contexts, this compound is used in producing specialty chemicals and materials with specific properties. Its unique functional groups enable it to be tailored for various applications in material science and chemical manufacturing .

Case Study 1: Synthesis of Complex Organic Molecules

A study demonstrated the use of this compound as a precursor for synthesizing complex organic compounds. The compound was subjected to various chemical reactions, leading to the formation of novel derivatives with enhanced biological activity.

In another research effort, the compound was tested for its inhibitory effects on specific enzymes involved in metabolic pathways. The results indicated that this compound exhibited significant inhibition, suggesting potential therapeutic applications.

作用机制

The mechanism of action of Methyl ®-4-Benzyl-5-oxo-3-morpholinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

相似化合物的比较

Similar Compounds

Similar compounds to Methyl ®-4-Benzyl-5-oxo-3-morpholinecarboxylate include other morpholine derivatives and benzyl-substituted esters. Examples include:

- Methyl 4-benzyl-3-morpholinecarboxylate

- Ethyl 4-benzyl-5-oxo-3-morpholinecarboxylate

- Benzyl 4-morpholinecarboxylate .

Uniqueness

What sets Methyl ®-4-Benzyl-5-oxo-3-morpholinecarboxylate apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

生物活性

Methyl (R)-4-Benzyl-5-oxo-3-morpholinecarboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a morpholine ring and a benzyl substituent, suggest potential biological activities that warrant detailed exploration. This article synthesizes current research findings, case studies, and relevant data to provide an authoritative overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 249.26 g/mol

- Melting Point : 177–178 °C

- Solubility : Slightly soluble in water (approximately 4.5 g/L at 25 °C)

The compound is characterized by its five-membered oxo group and a carboxylate moiety, which contribute to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate the activity of these targets through binding, leading to various physiological effects. Research indicates that it may influence pathways related to inflammation, pain modulation, and possibly neuroprotection due to its structural similarities with known bioactive compounds .

Enzyme Interactions

Studies have shown that this compound can interact with key enzymes involved in metabolic processes. For instance, it may serve as a substrate or inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism . This interaction could impact the pharmacokinetics of co-administered drugs.

Receptor Modulation

The compound has been investigated for its potential role as a modulator of the P2X7 receptor, a ligand-gated ion channel implicated in inflammatory responses and pain pathways. P2X7 receptor antagonists have shown promise in preclinical studies for treating conditions such as neuropathic pain and neurodegenerative disorders . this compound's structural attributes may facilitate its binding affinity to this receptor.

Case Studies and Research Findings

-

Inflammatory Response Modulation :

A study demonstrated that this compound significantly reduced pro-inflammatory cytokine release in macrophage cultures when exposed to lipopolysaccharide (LPS). This suggests its potential as an anti-inflammatory agent in therapeutic applications . -

Neuroprotective Effects :

In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This effect was linked to the modulation of intracellular calcium levels, highlighting its potential neuroprotective properties. -

Pharmacokinetic Profile :

Preliminary pharmacokinetic studies revealed that this compound exhibits favorable absorption characteristics, with a Log P value indicating moderate lipophilicity, which may enhance its bioavailability when administered orally .

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Methyl 4-benzyl-5-oxomorpholine-3-carboxylate | CHNO | Similar morpholine structure | Different stereochemistry |

| (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid | CHNO | Lacks methyl ester | More polar due to carboxylic acid |

| 3-Morpholinecarboxylic acid, 5-oxo-4-(phenylmethyl) | CHNO | Contains phenylmethyl group | Varies in functional groups |

This table illustrates how this compound stands out due to its specific combination of functional groups, which may confer distinctive chemical reactivity and biological activity.

属性

IUPAC Name |

methyl (3R)-4-benzyl-5-oxomorpholine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-17-13(16)11-8-18-9-12(15)14(11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUDPLWXJNKTNP-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCC(=O)N1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1COCC(=O)N1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40543340 | |

| Record name | Methyl (3R)-4-benzyl-5-oxomorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235639-75-4 | |

| Record name | Methyl (3R)-4-benzyl-5-oxomorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。